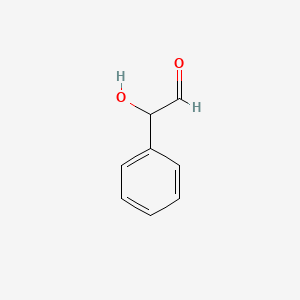
2-Hydroxy-2-phenylacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-phenylacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
2-Hydroxy-2-phenylacetaldehyde is a valuable intermediate in the synthesis of various organic compounds. Its hydroxyl and aldehyde functional groups make it a versatile building block for the following:
- Synthesis of Pharmaceutical Compounds : The compound serves as a precursor for synthesizing bioactive molecules that may exhibit therapeutic properties. For instance, it can be utilized in the production of anti-inflammatory and antimicrobial agents .
- Production of Alpha-Oxyfunctionalized Carbonyl Compounds : Research has demonstrated its role in oxidative rearrangement reactions, where it contributes to the formation of more complex carbonyl compounds through catalytic processes .
Biochemical Applications
The compound has shown potential in various biochemical applications:
- Biotransformation Processes : this compound can be involved in enzymatic reactions where it acts as a substrate for oxidoreductases. These enzymes facilitate the conversion of aldehydes to their corresponding carboxylic acids, which is crucial in metabolic pathways .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, making it a candidate for research into protective agents against oxidative stress-related diseases .
Material Science
In material science, this compound is explored for its potential use in developing new materials:
- Polymer Chemistry : It can be employed in the synthesis of polymers with specific functionalities. Its ability to form cross-links with other polymeric materials enhances the mechanical properties and thermal stability of the resulting products .
Case Studies
Several case studies highlight the practical applications of this compound:
Propiedades
Número CAS |
34025-29-1 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-hydroxy-2-phenylacetaldehyde |
InChI |
InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6,8,10H |
Clave InChI |
JCISRQNKHZNVHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C=O)O |
Sinónimos |
mandelaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















